N-Hydroxy-1-methyl-1H-imidazole-2-carboximidamide
Overview
Description
N-Hydroxy-1-methyl-1H-imidazole-2-carboximidamide is a compound that features an imidazole ring, which is a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which leads to the formation of disubstituted imidazoles . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic chemistry and large-scale organic synthesis would apply. This would likely involve optimizing the reaction conditions for yield and purity, as well as scaling up the process to industrial levels.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-1-methyl-1H-imidazole-2-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The imidazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole derivatives with additional oxygen-containing functional groups, while reduction could produce various amine derivatives.
Scientific Research Applications
N-Hydroxy-1-methyl-1H-imidazole-2-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-Hydroxy-1-methyl-1H-imidazole-2-carboximidamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This binding can inhibit or activate various biological pathways, depending on the specific target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-imidazole-2-yl)methanamine: This compound is similar in structure but lacks the oxime group.
2-Aminoimidazole: Another related compound that features an amino group attached to the imidazole ring.
1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine: This compound has a benzo-fused imidazole ring, making it structurally similar but with different chemical properties.
Uniqueness
N-Hydroxy-1-methyl-1H-imidazole-2-carboximidamide is unique due to the presence of both an amino group and an oxime group attached to the imidazole ring
Properties
IUPAC Name |
N'-hydroxy-1-methylimidazole-2-carboximidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-9-3-2-7-5(9)4(6)8-10/h2-3,10H,1H3,(H2,6,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPLWHURMWIDSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(=NO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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